molecular formula C15H28N2O2 B13151569 tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate

tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate

Cat. No.: B13151569
M. Wt: 268.39 g/mol
InChI Key: NFKDJXNGDQKVGR-IUODEOHRSA-N
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Description

tert-Butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The tert-butyl group and the diazaspirodecane core are significant features of this compound, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate involves several steps, typically starting with the formation of the spirocyclic core. The reaction conditions often include the use of tert-butyl esters and diaza compounds under controlled temperatures and pressures. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and application of the compound .

Chemical Reactions Analysis

tert-Butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .

Scientific Research Applications

tert-Butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate can be compared with other spiro compounds such as:

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-5-12-15(8-6-10-16-15)9-7-11-17(12)13(18)19-14(2,3)4/h12,16H,5-11H2,1-4H3/t12-,15-/m1/s1

InChI Key

NFKDJXNGDQKVGR-IUODEOHRSA-N

Isomeric SMILES

CC[C@@H]1[C@@]2(CCCN2)CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CCC1C2(CCCN2)CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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